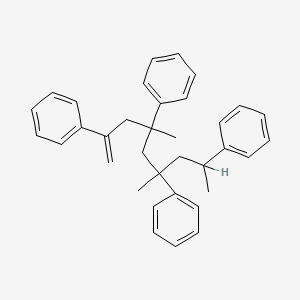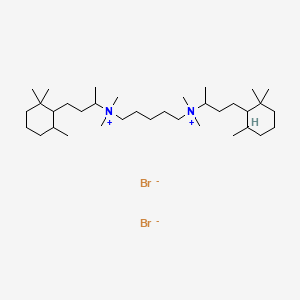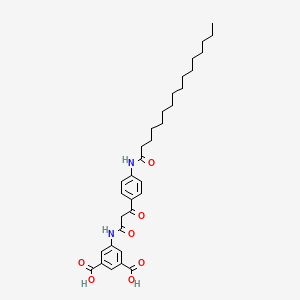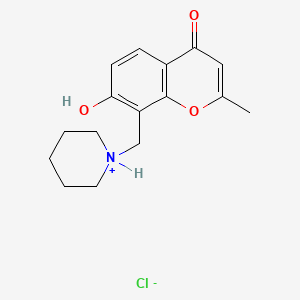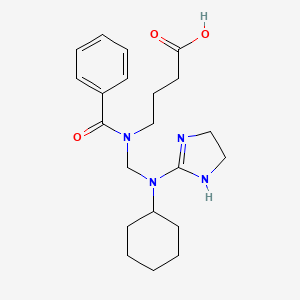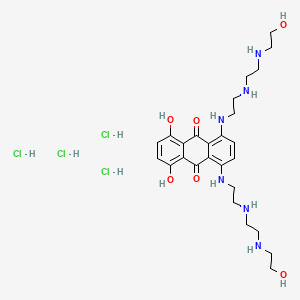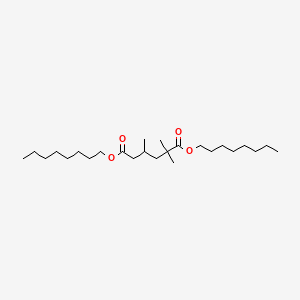
Dioctyl 2,2,4-trimethyladipate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioctyl 2,2,4-trimethyladipate (DOTMA) is a synthetic organic compound belonging to the class of plasticizers. Plasticizers are additives that increase the plasticity or fluidity of a material, commonly used in the production of flexible PVC (polyvinyl chloride) products. DOTMA is known for its excellent plasticizing properties, making it a valuable component in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: DOTMA can be synthesized through the esterification of 2,2,4-trimethyladipic acid with octanol. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The esterification process results in the formation of DOTMA along with water as a byproduct.
Industrial Production Methods: In an industrial setting, the production of DOTMA involves large-scale esterification reactors where precise control of temperature, pressure, and catalyst concentration is maintained to ensure high yield and purity. The process may also include purification steps such as distillation to remove any unreacted starting materials and byproducts.
化学反応の分析
Types of Reactions: DOTMA can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: DOTMA can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions may involve the replacement of one of the ester groups with another functional group, often using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of DOTMA can lead to the formation of dioctyl 2,2,4-trimethyladipic acid.
Reduction: Reduction reactions can produce dioctyl 2,2,4-trimethyladipate derivatives with reduced ester groups.
Substitution: Substitution reactions can yield various ester derivatives depending on the nucleophile used.
科学的研究の応用
DOTMA has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and as a solvent in organic synthesis.
Biology: Employed in the preparation of biological membranes and lipid bilayers for studying membrane properties and interactions.
Medicine: Utilized in the formulation of drug delivery systems and medical devices due to its biocompatibility and non-toxic nature.
Industry: Applied in the production of flexible PVC products such as cables, flooring, and medical tubing.
作用機序
The mechanism by which DOTMA exerts its effects primarily involves its interaction with polymer chains. As a plasticizer, DOTMA intercalates between the polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This mechanism enhances the mechanical properties of the polymer, making it more pliable and durable.
Molecular Targets and Pathways Involved: DOTMA targets the polymer matrix, specifically interacting with the ester groups in the polymer chains. The presence of DOTMA disrupts the crystalline structure of the polymer, leading to increased flexibility and reduced brittleness.
類似化合物との比較
Dioctyl phthalate (DOP)
Dioctyl adipate (DOA)
Dioctyl sebacate (DOS)
Diisononyl phthalate (DINP)
Diisodecyl phthalate (DIDP)
特性
CAS番号 |
68975-81-5 |
|---|---|
分子式 |
C25H48O4 |
分子量 |
412.6 g/mol |
IUPAC名 |
dioctyl 2,2,4-trimethylhexanedioate |
InChI |
InChI=1S/C25H48O4/c1-6-8-10-12-14-16-18-28-23(26)20-22(3)21-25(4,5)24(27)29-19-17-15-13-11-9-7-2/h22H,6-21H2,1-5H3 |
InChIキー |
PWGKFKFFANDJNJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)CC(C)CC(C)(C)C(=O)OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



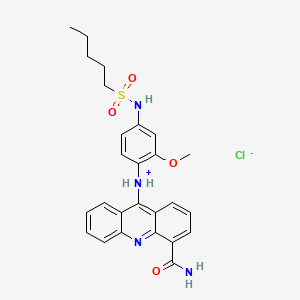

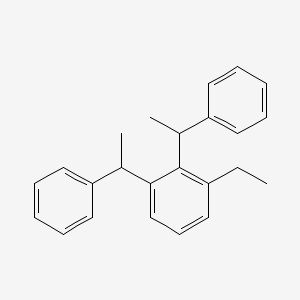
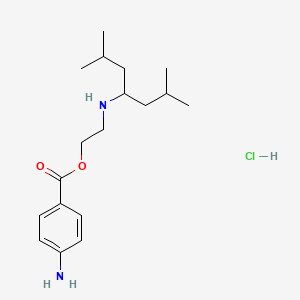
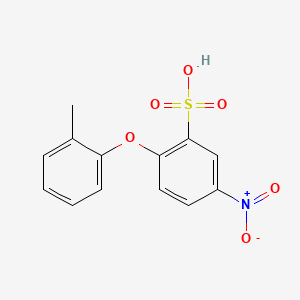
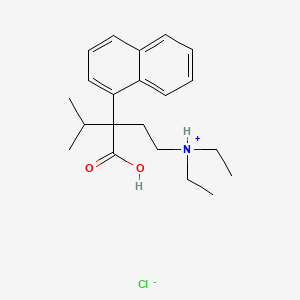
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B15347471.png)
